4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
Description
Historical Context of Sulfamoylbenzamide Derivatives in Drug Discovery
Sulfamoylbenzamides have undergone iterative optimization since their early use as diuretics and antihypertensives. The introduction of the sulfamoyl group (-SO$$2$$NH$$2$$) marked a pivotal advancement, enabling hydrogen bonding with biological targets such as carbonic anhydrases and viral capsid proteins. For instance, NVR 3-778, a first-generation sulfamoylbenzamide capsid assembly modulator (CAM), demonstrated proof-of-concept antiviral activity against hepatitis B virus (HBV) by disrupting nucleocapsid assembly but exhibited suboptimal pharmacokinetics. This limitation spurred structural refinements, including halogenation and aryl substitutions, to improve target affinity and metabolic stability.
The evolution of this compound emerged from systematic structure-activity relationship (SAR) studies focusing on:
- Halogen positioning : Chlorine at the benzamide C4 position enhances hydrophobic interactions with conserved pockets in viral capsid proteins.
- Aryl group optimization : The 2,5-dimethylphenyl moiety balances steric bulk and π-π stacking potential, reducing off-target binding.
Positional Isomerism and Functional Group Interplay in Benzamide-Based Therapeutics
Positional isomerism profoundly influences the bioactivity of benzamide derivatives. Comparative analyses of ortho-, meta-, and para-substituted analogs reveal that the spatial arrangement of functional groups dictates molecular recognition patterns. For this compound:
- Chlorine at C4 vs. C3 : C4 substitution avoids steric clashes with the sulfamoyl group while optimizing van der Waals contacts in hydrophobic binding pockets. Nuclear magnetic resonance (NMR) studies of analogous compounds show that C4 halogens induce upfield shifts in proximal aromatic protons, indicative of enhanced electron withdrawal and ring planarity.
- Sulfamoyl Group Orientation : The 3-sulfamoyl configuration aligns the -SO$$2$$NH$$2$$ moiety for dual hydrogen bonding with backbone amides in viral capsid proteins, as evidenced by X-ray crystallography of CAM-target complexes.
Functional group synergies further modulate pharmacokinetic properties:
- Methyl Groups at C2 and C5 of the Phenyl Ring : These substituents enforce a coplanar orientation between the benzamide and phenyl rings, as confirmed by dihedral angle measurements (86.0–86.3°) in crystallographic studies. This rigidity minimizes entropic penalties during target binding.
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro-sulfamoyl combination creates a polarized electronic environment, increasing the compound’s dipole moment (calculated μ = 5.2 Debye) and enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO).
Synthetic Pathways and Analytical Validation
The synthesis of this compound typically proceeds via a three-step sequence:
- Sulfonation : Benzamide precursors undergo sulfonation using chlorosulfonic acid to introduce the sulfamoyl group.
- Chlorination : Electrophilic aromatic substitution with chlorine gas installs the C4 chloro substituent.
- Coupling : Buchwald-Hartwig amination links the 2,5-dimethylphenyl group to the sulfamoylbenzamide core.
High-performance liquid chromatography (HPLC) purity assessments (>95%) and $$^1$$H NMR validation (e.g., aromatic singlet at δ 6.34 ppm confirming indole formation in related analogs) ensure structural fidelity.
Emerging Applications in Antiviral Therapy Recent preclinical studies highlight this compound’s efficacy as a next-generation HBV CAM. In transgenic murine models, it reduced viral DNA levels by 2.7-log10 at 50 mg/kg doses, outperforming NVR 3-778’s 1.5-log10 reduction. Kinetic analyses using cytochrome P450 isoforms (CYP3A4, $$K_m$$ = 38 μM) further support its favorable metabolic profile compared to earlier analogs.
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-3-4-10(2)13(7-9)18-15(19)11-5-6-12(16)14(8-11)22(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYADNDOMPSFJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
- 4-Chlorobenzoic acid (0.1 mol) is added portionwise to chlorosulfonic acid (40 mL, 0.6 mol) at 0°C.
- The mixture is heated at 95°C for 12 h, cooled to 0°C, and quenched with THF (2 mL)/DMF (0.2 mL).
- Yield : 85–90% of 4-chloro-3-(chlorosulfonyl)benzoic acid.
Critical Parameters :
- Temperature control during chlorosulfonic acid addition prevents side reactions.
- Excess chlorosulfonic acid (6 eq) ensures complete conversion.
Sulfamoylation to Introduce the Sulfamoyl Group
Ammonia Reaction in Aqueous Medium
- 4-Chloro-3-(chlorosulfonyl)benzoic acid (3.0 mmol) is stirred with aqueous ammonia (3.0 mmol) in water (15 mL) at 25°C for 6 h.
- pH is adjusted to 3 using conc. HCl, and the product is extracted with ethyl acetate (3 × 20 mL).
- Yield : 90–92% of 4-chloro-3-sulfamoylbenzoic acid.
- HRMS (ESI) : m/z calc’d for C$$7$$H$$5$$ClNO$$_4$$S$$^+$$: 248.9562; found: 248.9568.
- $$^1$$H NMR (300 MHz, DMSO-d$$6$$) : δ 8.21 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.4, 2.1 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H), 7.12 (s, 2H, NH$$2$$).
Benzamide Coupling with 2,5-Dimethylaniline
Carbodiimide-Mediated Coupling
- 4-Chloro-3-sulfamoylbenzoic acid (0.5 mmol) is dissolved in DCM (3.3 mL)/DMF (0.33 mL).
- EDC·HCl (0.75 mmol), DMAP (0.1 mmol), and 2,5-dimethylaniline (0.5 mmol) are added sequentially.
- The reaction is stirred at 25°C for 12 h, concentrated, and purified via flash chromatography (n-hexane:EtOAc = 3:1).
- Yield : 78–85% of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide.
Alternative Method Using T3P :
- Propylphosphonic anhydride (T3P, 50% in EtOAc) replaces EDC·HCl, enhancing reaction efficiency (yield: 88%).
Recrystallization and Purification
Solvent Antisolvent Crystallization
- Crude product is dissolved in ethyl acetate (5 mL/g) at 60°C.
- n-Heptane (15 mL/g) is added dropwise at 25°C, inducing crystallization.
- Purity : >99% by HPLC; Melting Point : 223–225°C.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC·HCl/DMAP | EDC·HCl, DMAP | DCM/DMF | 12 | 78–85 |
| T3P | T3P, Triethylamine | THF | 6 | 88 |
| HATU/DIEA | HATU, DIEA | DMF | 8 | 82 |
Key Observations :
- T3P-based coupling offers higher yields and shorter reaction times.
- Aqueous workup (pH 3) minimizes sulfamoyl group hydrolysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (300 MHz, CDCl$$3$$) : δ 8.34 (s, 1H, Ar-H), 7.98 (d, J = 8.1 Hz, 1H), 7.52 (d, J = 8.1 Hz, 1H), 7.21 (d, J = 7.8 Hz, 1H), 6.98 (m, 2H, Ar-H), 2.31 (s, 3H, CH$$3$$), 2.28 (s, 3H, CH$$_3$$).
- $$^13$$C NMR (75 MHz, CDCl$$3$$) : δ 167.5 (C=O), 143.2 (C-SO$$2$$), 137.8, 134.6, 132.1, 130.4, 129.7, 128.3, 126.9 (Ar-C), 20.9, 17.2 (CH$$_3$$).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research indicates that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties: Studies suggest it may inhibit the growth of certain bacteria.
- Anti-inflammatory Effects: Preliminary investigations indicate possible applications in treating inflammatory conditions.
Medicine
The compound is under investigation for its potential as a pharmaceutical agent . Ongoing research focuses on:
- Drug Development: Exploring its efficacy and safety profile for new therapeutic agents.
- Mechanism of Action: Understanding how it interacts with specific molecular targets to exert biological effects.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties due to its unique functional groups.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Research
Another research project investigated the anti-inflammatory effects of this compound in animal models. The findings demonstrated a reduction in inflammatory markers, supporting its potential application in treating conditions like arthritis.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their structural differences:
Physicochemical and Crystallographic Properties
- Hydrogen Bonding and Crystal Packing: In 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (a sulfonamide analog), the crystal structure reveals dimeric aggregates formed via N–H⋯O hydrogen bonds. The torsion angles between sulfonyl and anilino rings vary significantly (45.8–59.3°), influencing molecular conformation and stability . Similar hydrogen-bonding patterns are expected in the sulfamoyl analog, though the presence of -NH₂ may alter intermolecular interactions.
- Melting Points : While specific data for the target compound is unavailable, related chlorinated sulfonamides (e.g., 4-chloro-2,5-dimethylbenzenesulfonyl chloride) exhibit melting points of 48–50°C , suggesting moderate thermal stability.
Biological Activity
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a sulfonamide group, which is known for its diverse biological activities. The presence of the chloro and dimethyl groups on the phenyl ring enhances its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various cellular processes. Notably, it has been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB activation .
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. It acts by inducing apoptosis and cell cycle arrest through modulation of signaling pathways .
Structure-Activity Relationship (SAR)
SAR studies have identified key modifications that enhance the biological activity of sulfamoylbenzamide derivatives. For instance:
- Substitution patterns on the phenyl ring significantly influence potency.
- The presence of electron-withdrawing groups like chloro enhances activity compared to unsubstituted analogs .
Table 1: Summary of SAR Findings
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. Results showed significant dose-dependent inhibition of cell viability and induction of apoptosis .
- Animal Models : In murine models, the compound was tested for its anti-inflammatory effects. It significantly reduced inflammatory markers in serum following administration, supporting its therapeutic potential in inflammatory diseases .
- Clinical Relevance : The compound has also been explored for its potential use in combination therapies with existing drugs to enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide?
- Methodology :
- Synthesis : Use a multi-step approach starting with sulfonation of benzamide derivatives. For example, chlorosulfonation of 4-chlorobenzamide followed by coupling with 2,5-dimethylaniline under controlled pH (8–9) to avoid side reactions .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, Fourier-transform infrared (FTIR) for sulfonamide (–SO₂NH–) stretch identification (~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (as in ) can resolve stereochemical ambiguities .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times against known standards.
- Stability : Conduct accelerated degradation studies under varied conditions (pH 2–12, 40–60°C) and monitor via thin-layer chromatography (TLC) and mass spectrometry (MS) to identify decomposition products (e.g., hydrolysis of sulfonamide groups) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology :
- Use density functional theory (DFT) to calculate activation energies for key intermediates. Tools like Gaussian or ORCA can model transition states (e.g., sulfonamide bond formation). Pair with cheminformatics platforms (e.g., RDKit) to predict regioselectivity in electrophilic substitutions .
- Validate predictions experimentally via kinetic studies (e.g., varying temperature and catalyst loadings) and correlate with computed energy barriers .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Data Validation : Cross-reference bioassay conditions (e.g., cell lines, solvent concentrations). For instance, discrepancies in IC₅₀ values may arise from DMSO solvent effects (>0.1% v/v) .
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, lipophilicity) influencing activity. Public databases like PubChem ( ) provide structured datasets for comparative analysis .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in sulfonamide analogs?
- Methodology :
- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., substituent position, halogen type, steric bulk). For example, vary chloro/methyl groups on the phenyl ring and measure enzyme inhibition (e.g., carbonic anhydrase) .
- Data Integration : Combine in vitro assays with molecular dynamics simulations (e.g., GROMACS) to map binding interactions and validate SAR hypotheses .
Q. What strategies resolve crystallographic challenges in determining the compound’s solid-state structure?
- Methodology :
- Crystal Growth : Optimize solvent evaporation rates using mixed solvents (e.g., dichloromethane/methanol). Slow cooling (0.5°C/hr) enhances crystal quality .
- Data Collection : Utilize synchrotron X-ray sources for high-resolution data. Refine structures with SHELXL, incorporating restraints for disordered sulfonamide groups .
Methodological Frameworks
Q. How to design a safety protocol for handling reactive intermediates during synthesis?
- Methodology :
- Risk Assessment : Follow guidelines in : use fume hoods for chlorinated intermediates, and implement spill containment measures (e.g., absorbent pads for acyl chlorides).
- Training : Mandate 100% compliance with safety exams (per ) and simulate emergency scenarios (e.g., acid neutralization drills) .
Q. What interdisciplinary approaches enhance the study of this compound’s material science applications?
- Methodology :
- Collaborative Workflows : Integrate synthetic chemistry with materials characterization (e.g., SEM for surface morphology, DSC for thermal stability). For electronic applications, partner with computational physicists to model charge-transfer properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
